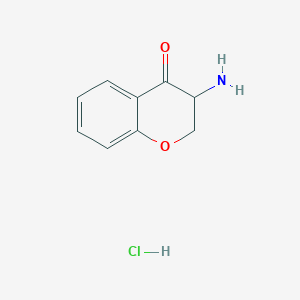

![molecular formula C7H5BrClN3 B2633550 6-溴-2-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1638766-89-8](/img/structure/B2633550.png)

6-溴-2-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

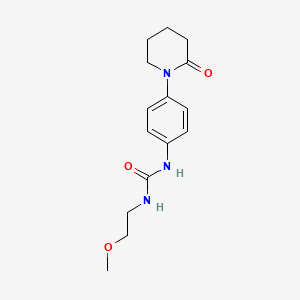

“6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular formula of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is C7H5BrClN3 . The molecular weight is 246.49 .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 246.49 . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not available in the sources.科学研究应用

Anticancer Research

Pyrrolo[2,3-d]pyrimidine derivatives, including 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been synthesized and tested in vitro against several human cancer cell lines . These compounds have shown promising results, particularly against MCF7, a breast cancer cell line . The study also found that these compounds can induce apoptosis, a type of programmed cell death, in cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted with pyrrolo[2,3-d]pyrimidine derivatives . These studies aim to predict the behavior of these compounds when they interact with biological targets, such as proteins. This information can be useful in drug design .

Synthesis of Tyrosine Kinase Inhibitors

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as an intermediate in the synthesis of tyrosine kinase inhibitors . These inhibitors can block the action of tyrosine kinases, enzymes that can promote the growth and survival of cancer cells .

Preparation of CDK4/6 Inhibitors

This compound can also be used in the preparation of CDK4/6 inhibitors . These inhibitors can block the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), proteins that are involved in cell cycle regulation. By inhibiting these proteins, the growth of cancer cells can be slowed down or stopped .

Anti-Breast-Cancer Activity Evaluation

Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity . Some of these compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Synthesis of Ribociclib Intermediates

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a derivative of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is used in the synthesis of intermediates for Ribociclib. Ribociclib is a selective and potent inhibitor of CDK4/6 and is used in cancer therapy, particularly for hormone receptor-positive breast cancer.

安全和危害

属性

IUPAC Name |

6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAAGBRTPPZHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CN=C(N=C21)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide](/img/structure/B2633469.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine](/img/structure/B2633490.png)